molecular formula C12H15N5O2 B1525510 4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide CAS No. 1311314-30-3

4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B1525510
M. Wt: 261.28 g/mol
InChI Key: FQWJGIWIWRMKCH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide” are not available in the current resources .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting potent cytotoxicity against various cancer cell lines, with some derivatives showing promising in vivo efficacy against colon tumors in mice Deady et al., 2003.

Chemical Synthesis

Link (1978) reported on the synthesis of 1,3,4-Oxadiazoles and 4,5-Dihydro-1,2,4-triazines from 3-Dimethylamino-2,2-dimethyl-2 Hazirine and Carbohydrazides, showcasing the versatility of similar compounds in synthesizing diverse heterocyclic structures Link, 1978.

Biological Activities

Vasu et al. (2003) found that thiophene-3-carboxamide derivatives, closely related to the compound , demonstrated antibacterial and antifungal activities, underlining the potential of such derivatives in developing new antimicrobial agents Vasu et al., 2003.

Synthetic Applications

Khodairy, Ali, and El-wassimy (2016) discussed the use of 4-Toluenesulfonamide as a building block for the synthesis of novel triazepines, pyrimidines, and azoles, highlighting the compound's utility in synthesizing a range of biologically active molecules Khodairy, Ali, & El-wassimy, 2016.

Photochemical Behaviour

Buscemi et al. (1988) investigated the photochemical behavior of 1,2,4-oxadiazole derivatives, providing insights into their potential applications in photochemical reactions Buscemi et al., 1988.

Safety And Hazards

Specific safety and hazard information for this compound is not available in the current resources .

properties

IUPAC Name

4-amino-N-[3-[(dimethylamino)methyl]phenyl]-1,2,5-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-17(2)7-8-4-3-5-9(6-8)14-12(18)10-11(13)16-19-15-10/h3-6H,7H2,1-2H3,(H2,13,16)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWJGIWIWRMKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)NC(=O)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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